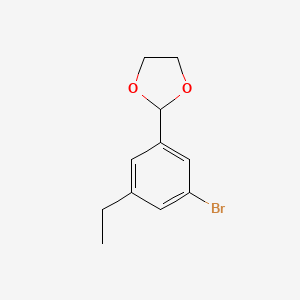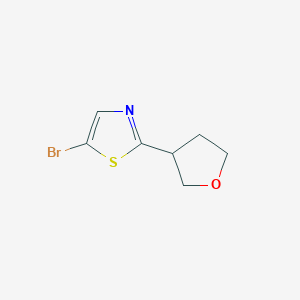
1,1-Diphenyl-3,3-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, dimethyldiphenyl-, also known as N,N’-dimethyl-N,N’-diphenylurea, is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea where the hydrogen atoms of the amino groups are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Urea, dimethyldiphenyl- can be synthesized through several methods. One common method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate. This reaction proceeds via a Hofmann rearrangement, generating an isocyanate intermediate, which then reacts with ammonia to form the desired urea derivative .
Another method involves the reaction of (thio)isocyanates with amines in water, which provides a sustainable and chemoselective synthesis of unsymmetrical ureas . Additionally, the carbonylation of aliphatic and aromatic azides in the presence of amines under carbon monoxide atmosphere can yield functionalized unsymmetrical ureas .
Industrial Production Methods
Industrial production of urea derivatives often involves the use of phosgene substitutes, such as S,S-dimethyl dithiocarbonate, to yield N-alkylureas and N,N’-dialkylureas. These reactions are typically carried out in water, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
Urea, dimethyldiphenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate, ammonium carbamate, carbon monoxide, and various amines. Reaction conditions often involve the use of solvents like methanol, water, and trifluoroethanol .
Major Products Formed
The major products formed from these reactions include various substituted ureas, imines, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Urea, dimethyldiphenyl- has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of bioactive compounds, including anticancer, antibacterial, and antiviral agents.
Material Science: The compound is used in the synthesis of polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Research: It is used as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of urea, dimethyldiphenyl- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction modulates the biological activity of the compound, making it effective in various therapeutic applications. The molecular targets and pathways involved include enzymes, receptors, and other proteins that play a role in disease processes .
類似化合物との比較
Similar Compounds
Thiourea: Similar to urea, but with a sulfur atom replacing the oxygen atom.
Hydroxycarbamide: A derivative of urea with a hydroxyl group.
Carbamide Peroxide: A compound used in dental bleaching and as an antiseptic.
Uniqueness
Urea, dimethyldiphenyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to form stable hydrogen bonds and interact with various biological targets makes it a valuable compound in medicinal chemistry and other scientific research fields .
特性
CAS番号 |
2990-01-4 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
1,1-dimethyl-3,3-diphenylurea |
InChI |
InChI=1S/C15H16N2O/c1-16(2)15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
JPMQWSJHCDLANT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


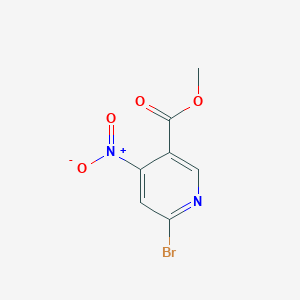


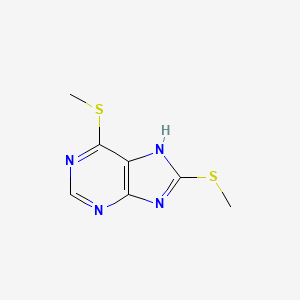

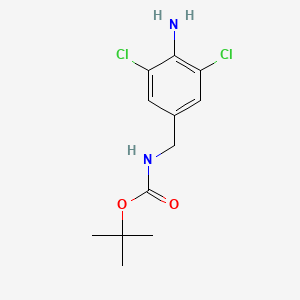
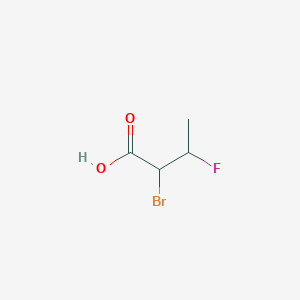
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
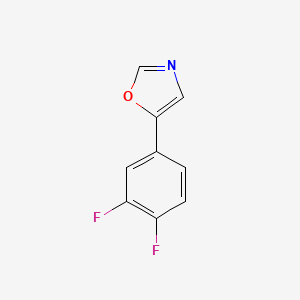
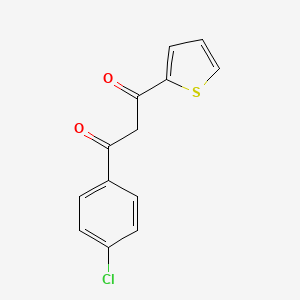
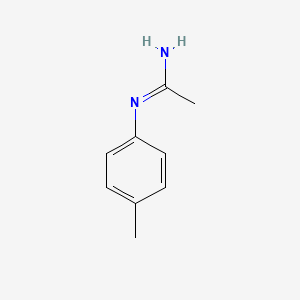
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
